molecular formula C48H54N4O16 B157213 Uroporphyrin I octamethyl ester CAS No. 10170-03-3

Uroporphyrin I octamethyl ester

Cat. No. B157213
CAS RN: 10170-03-3
M. Wt: 943 g/mol
InChI Key: KBKZLUAVUDHBNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of octamethylporphyrin tin(II), a compound related to uroporphyrin I octamethyl ester, has been determined using gas-phase electron diffraction. The molecule exhibits C(4v) symmetry with the tin atom slightly elevated above the plane of the nitrogen atoms. The study provides detailed internuclear distances, such as Sn-N and C-N, and discusses the effects of substitution at the pyrrole rings. Quantum chemical calculations were employed to reproduce the experimental bond distances, and the analysis suggests a significant contribution of direct donation to Sn-N bonding, which reduces the net charge on the tin atom .

Synthesis Analysis

The synthesis of this compound involves the treatment of uroporphyrinogen I octamethyl ester with a 2-mercaptobenzothiazolylmethyl pyrrole derivative in the presence of silver (I) trifrate under anaerobic conditions. This process is followed by aerial oxidation, resulting in a statistical mixture of uroporphyrin I–IV octamethyl esters. A spiro-pyrrolenine intermediate is proposed to be a key component in this transformation . Another approach to synthesizing a related compound, uroporphyrinogen-octanitrile (type I), involves a regioselective functionalization of the pyrrole nucleus, leading to a stable compound that crystallizes with interesting conformational characteristics .

Chemical Reactions Analysis

The isomerization of uroporphyrinogen I octamethyl ester through a spiro-pyrrolenine intermediate is a notable chemical reaction. This process results in a mixture of uroporphyrin I–IV octamethyl esters and highlights the complexity of reactions involving porphyrin derivatives . Additionally, the synthesis of a linear α-hydroxymethyl-pentapyrrole derivative and its subsequent cyclization to uroporphyrinogens also proceeds through a spiro-pyrrolenine intermediate, demonstrating the versatility of this reaction pathway .

Physical and Chemical Properties Analysis

The separation of uroporphyrin octamethyl esters I and III has been studied using thin-layer and paper chromatography. The research indicates that there is some interaction between the two porphyrin isomers, which affects their quantitative separation, especially when the III isomer comprises a significant portion of the mixture. The study suggests that paper chromatography remains valuable for the separation and detection of these isomers under certain conditions .

While the provided papers do not include specific case studies related to this compound, they offer insights into the synthesis, molecular structure, and separation techniques for porphyrin derivatives. The studies contribute to a broader understanding of the chemistry of porphyrins and their applications in various fields, such as materials science and medicine .

Scientific Research Applications

Tetramisation and Isomerisation in Synthetic Pathways

Uroporphyrin I octamethyl ester is involved in non-enzymic tetramisation processes. Cheung and Shoolingin‐Jordan (2001) demonstrated the formation of octaethyl esters of uroporphyrins from ethyl 3-(4-ethoxycarbonylmethyl-1H-pyrrol-3-yl)propionate and formalin, with a yield of about 30%. This research indicates the importance of this compound in the synthesis and transformation of porphyrin compounds, which are crucial in many biological and chemical applications (Cheung & Shoolingin‐Jordan, 2001).

Spectroscopic Analysis and Macrocycle Symmetry

The optical properties of this compound are significant for spectroscopic studies. Koster, Schlücker, Popp, and Kiefer (2004) highlighted the importance of studying the absorption spectra of porphyrins, including this compound, to understand their resonance Raman spectroscopic properties. This has implications for exploring macrocycle symmetry in biological systems (Koster et al., 2004).

Biosynthesis in Bacteria

This compound plays a role in the biosynthesis of porphyrinoids in certain bacteria. Kajiwara, Hanamitsu, Nakamura, Kotaka, Takatori, and Iida (2007) identified this compound as a byproduct in the culture broth of the photosynthetic bacterium Rhodobacter sphaeroides, emphasizing its role in bacterial biosynthesis pathways (Kajiwara et al., 2007).

Capillary Electrophoresis and Separation Studies

In analytical chemistry, the effects of solvents on the separation of biological porphyrin methyl esters, including this compound, have been studied using capillary electrophoresis. Li, Chang, and Huie (2005) investigated various methods, such as micellar electrokinetic and nonaqueous capillary electrophoresis, for the separation of porphyrin methyl esters. Their findings contribute to the understanding of the separation and analysis of complex biological compounds like this compound (Li et al., 2005).

Optical Detection and Analysis

This compound has been utilized in the development of novel optical platforms for the detection of plasma porphyrins. Pan, Zhang, Cha, Chen, and Choi (2013) developed DNA aptamer-functionalized carbon nanotubes for the multiplexed detection of plasma porphyrins, including uroporphyrin. Their research demonstrates the potential of this compound in advanced detection and analytical techniques (Pan et al., 2013).

Safety and Hazards

Uroporphyrin I octamethyl ester may cause irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing. Protective equipment such as dust masks, eyeshields, and gloves should be used when handling this substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Biochemical Analysis

Biochemical Properties

Uroporphyrin I octamethyl ester is involved in several biochemical reactions, primarily due to its structure as a porphyrin derivative. It interacts with enzymes such as uroporphyrinogen decarboxylase, which converts uroporphyrinogen I to coproporphyrinogen I. This interaction is crucial in the heme biosynthesis pathway. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

This compound affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in the heme biosynthesis pathway. Additionally, this compound can affect cellular metabolism by interacting with enzymes and proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it can inhibit uroporphyrinogen decarboxylase, affecting the conversion of uroporphyrinogen I to coproporphyrinogen I. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can positively influence heme biosynthesis and cellular metabolism. At high doses, it can have toxic effects, including the inhibition of key enzymes and disruption of cellular processes. These effects highlight the importance of dosage in the use of this compound in research .

Metabolic Pathways

This compound is involved in the heme biosynthesis pathway. It interacts with enzymes such as uroporphyrinogen decarboxylase and uroporphyrinogen III cosynthase. These interactions are crucial for the conversion of uroporphyrinogen I to coproporphyrinogen I and ultimately to heme. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For example, it can bind to transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its subcellular localization, affecting processes such as heme biosynthesis and cellular metabolism .

properties

IUPAC Name

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKZLUAVUDHBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064983
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Molecular Weight

943.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Uroporphyrin I octamethyl ester
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CAS RN

10170-03-3
Record name Uroporphyrin I octamethyl ester
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Record name Uroporphyrin I octamethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Record name Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate
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Record name UROPORPHYRIN I OCTAMETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key spectroscopic characteristics of Uroporphyrin I octamethyl ester?

A1: this compound exhibits a distinctive absorption spectrum with strong bands in the visible and near-UV regions. [] This characteristic is common to porphyrins and forms the basis for their use in spectroscopic techniques like resonance Raman spectroscopy. Specifically, the compound shows a significant enhancement of totally symmetric modes when excited at wavelengths coinciding with its B band (Soret band). [] This strong absorption also results in an intense orange fluorescence with emission maxima at 597 nm and 640 nm. []

Q2: How is this compound used in analytical separation techniques like capillary electrophoresis?

A2: Due to its known properties and availability as a standard, this compound serves as a reference compound in optimizing separation techniques for biological porphyrin methyl esters. [] For instance, researchers used it alongside other porphyrin methyl esters to investigate the impact of various organic solvents and electrophoretic modes like MEKC, MEEKC, and nonaqueous CE. [] While achieving satisfactory separation in some modes proved challenging, the research highlighted the importance of optimizing parameters like solvent composition and pH for effective separation of these compounds.

Q3: Has this compound been identified in natural sources, and if so, what is its significance?

A3: Yes, Uroporphyrin I, the parent compound of the octamethyl ester, was identified in black-lip pearls. [] Researchers extracted and purified the compound, then compared its properties with a standard this compound. [] The study confirmed the presence of Uroporphyrin I in these pearls, opening up avenues for using this compound as a potential marker for pearl identification and classification.

Q4: What is the significance of the unique structure of the heme group in Escherichia coli NADPH-sulfite reductase, and how does it compare to this compound?

A4: The heme prosthetic group of E. coli NADPH-sulfite reductase contains a unique iron tetrahydroporphyrin with eight carboxylic acid side chains, identified as an isobacteriochlorin type. [] This is different from the structure of this compound, which has a porphyrin ring and eight methyl ester side chains. The researchers utilized various spectroscopic analyses and chemical derivatizations to characterize this novel heme, ultimately proposing it to be an iron-containing methylated urotetrahydroporphyrin. [] This discovery highlighted the diverse structures and functionalities of heme groups in biological systems.

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